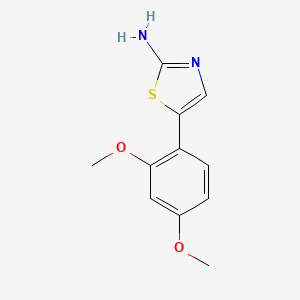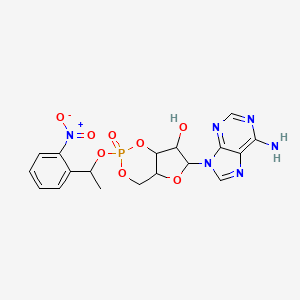
4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a phenyl group substituted with phenoxy and trifluoromethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Phenylboronic Acid Derivative: The starting material, 4-phenoxy-2-(trifluoromethyl)phenylboronic acid, can be synthesized through the borylation of the corresponding aryl halide using a palladium catalyst and a boron source such as bis(pinacolato)diboron.
Cyclization to Form the Dioxaborolane Ring: The phenylboronic acid derivative is then reacted with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions to form the dioxaborolane ring. This step typically requires a dehydrating agent such as molecular sieves or an azeotropic distillation setup.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. Key considerations include:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and catalyst concentrations.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Safety and Environmental Concerns: Managing the use of hazardous reagents and solvents, and ensuring proper waste disposal.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Hydrolysis: The dioxaborolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in cross-coupling and hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Phenols: Formed in oxidation reactions.
Boronic Acids: Formed in hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.
Catalysis: Employed in catalytic processes due to its ability to form stable complexes with transition metals.
Biology and Medicine
Drug Development: Utilized in the synthesis of pharmaceutical compounds, particularly those requiring the formation of carbon-carbon bonds.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry
Materials Science: Applied in the development of advanced materials, such as polymers and electronic materials, due to its unique chemical properties.
Agriculture: Used in the synthesis of agrochemicals, including herbicides and pesticides.
Wirkmechanismus
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane in chemical reactions involves the formation of a boronate complex with a transition metal catalyst. This complex facilitates the transfer of the boronic ester group to the electrophilic partner, such as an aryl halide, in cross-coupling reactions. The presence of the phenoxy and trifluoromethyl groups can influence the reactivity and selectivity of the compound by stabilizing the transition state and intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks the phenoxy and trifluoromethyl substituents, making it less sterically hindered and potentially less selective.
2-(Trifluoromethyl)phenylboronic Acid: Contains the trifluoromethyl group but lacks the dioxaborolane ring, affecting its reactivity and stability.
Uniqueness
4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is unique due to the combination of the dioxaborolane ring and the phenoxy and trifluoromethyl substituents. This combination provides enhanced stability, reactivity, and selectivity in chemical reactions, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C19H20BF3O3 |
|---|---|
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[4-phenoxy-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H20BF3O3/c1-17(2)18(3,4)26-20(25-17)16-11-10-14(12-15(16)19(21,22)23)24-13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChI-Schlüssel |
MZDYHSBPRWBIKB-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B12098798.png)
![(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-2-yl]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12098803.png)

![5-(hydroxymethyl)-4-methyl-2-[1-(4,5,6-trihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-2,3-dihydropyran-6-one](/img/structure/B12098822.png)

![(R)-3,3'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12098831.png)








